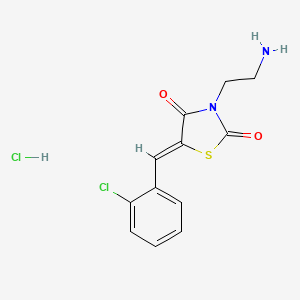
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H12Cl2N2O2S and its molecular weight is 319.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione (TZD) derivative known for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the treatment of various diseases such as cancer and diabetes. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with appropriate amines and aldehydes under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of TZD derivatives. Specifically, this compound has shown:
- Inhibition of Tumor Growth : This compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values indicate significant cytotoxicity against these cell lines .
- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms:
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have reported effective inhibition against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
- Antifungal Properties : The compound has shown fungistatic and fungicidal activities against strains such as Candida albicans, leading to morphological changes in yeast cells .
Anti-inflammatory and Antioxidant Activities
Thiazolidine derivatives are known for their anti-inflammatory properties. Research indicates that this compound can reduce inflammatory markers and oxidative stress in cellular models, making it a candidate for treating inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : A study utilizing the MTT assay demonstrated that the compound effectively reduced cell viability in a dose-dependent manner across different cancer cell lines. The results showed lower IC50 values compared to standard anticancer drugs like irinotecan .
- VEGFR-2 Inhibition Study : In an experimental model assessing angiogenesis, this compound significantly inhibited VEGF production and endothelial cell proliferation, confirming its potential as an antiangiogenic agent .
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKASGMTBHKDCG-VEZAGKLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














